molecular formula C13H12N2OS B3848062 (5E)-2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one

(5E)-2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one

Cat. No.: B3848062
M. Wt: 244.31 g/mol
InChI Key: VUBYHNMINPSJTP-BIZFVBGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one is an organic compound with a complex structure that includes a thiazole ring, an amino group, and a phenylpropylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole with an aldehyde or ketone in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group and the thiazole ring can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

(5E)-2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (5E)-2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one
  • 2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one
  • 2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazole

Uniqueness

(5E)-2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5E)-2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-9(7-10-5-3-2-4-6-10)8-11-12(16)15-13(14)17-11/h2-8H,1H3,(H2,14,15,16)/b9-7+,11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBYHNMINPSJTP-BIZFVBGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one
Reactant of Route 2
(5E)-2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one
Reactant of Route 3
(5E)-2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one
Reactant of Route 4
(5E)-2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one
Reactant of Route 5
(5E)-2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one
Reactant of Route 6
(5E)-2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.